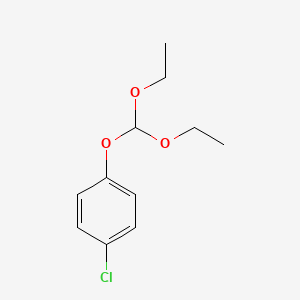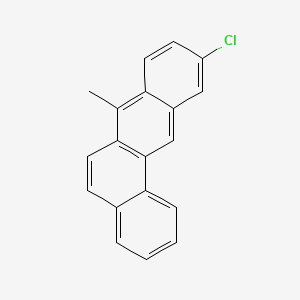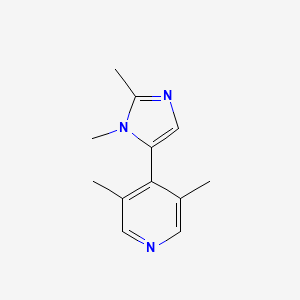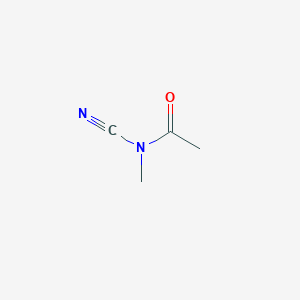
N-Cyano-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a cyano group (–CN) and a methyl group (–CH3). This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyano-N-methylacetamide can be synthesized through various methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with amines at room temperature without solvent can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various reaction conditions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N-methylacetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: These reactions often involve bidentate reagents to form heterocyclic compounds.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Applications De Recherche Scientifique
N-Cyano-N-methylacetamide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mécanisme D'action
The mechanism of action of N-Cyano-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make the compound highly reactive, allowing it to form stable intermediates and products in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylcyanoacetamide: Similar in structure but lacks the cyano group.
N-Cyanoacetamide: Similar but without the methyl group.
Uniqueness
N-Cyano-N-methylacetamide is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Numéro CAS |
87718-98-7 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
N-cyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3 |
Clé InChI |
IYQDAZMADIGFIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


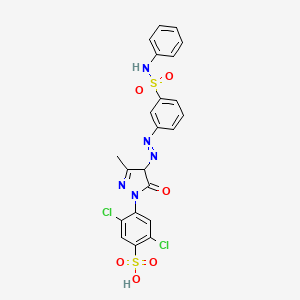
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
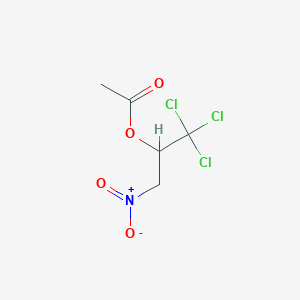
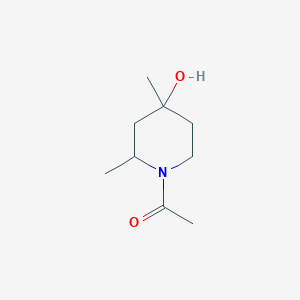
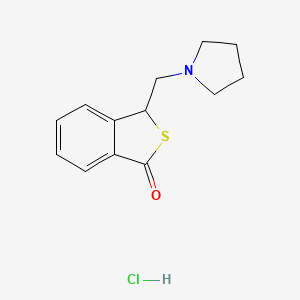
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)

![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
